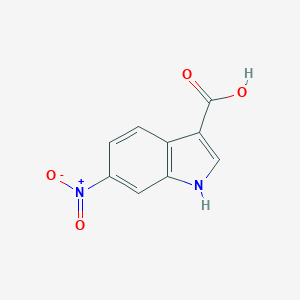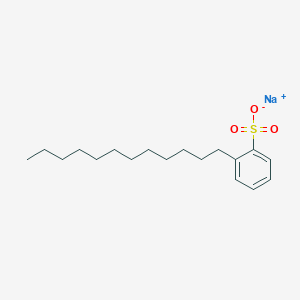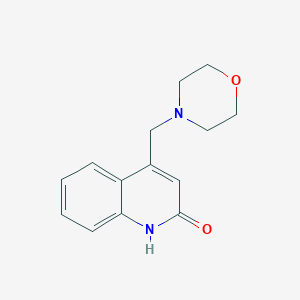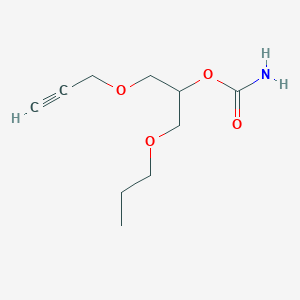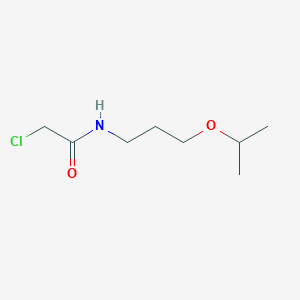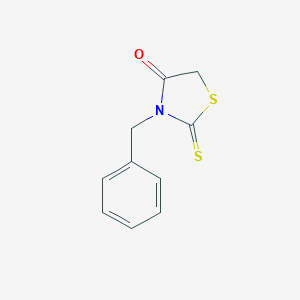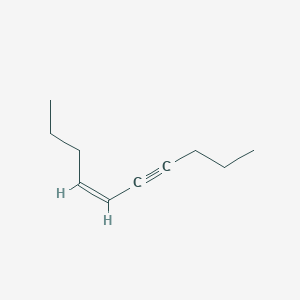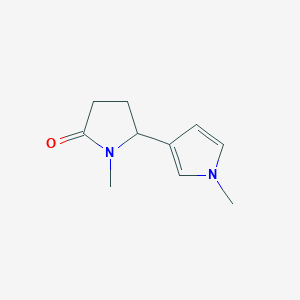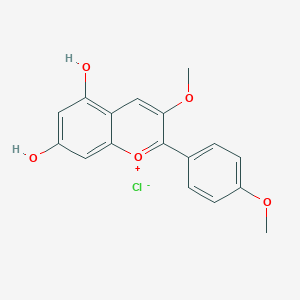
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride, also known as MBCD, is a synthetic compound that has been studied for its potential applications in scientific research. MBCD is a member of the chromenylium family of compounds and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
作用机制
The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neuroprotection, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of neurodegenerative diseases. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the activity of immune cells such as T cells and macrophages.
生化和生理效应
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response. In addition, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in lab experiments is its specificity for certain pathways and cell types. This allows researchers to more precisely study the effects of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride on specific biological processes. However, one limitation of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are many potential future directions for research on 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. One area of interest is the development of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride analogs with improved specificity and reduced toxicity. Another area of interest is the study of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride and its potential applications in scientific research.
合成方法
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride can be synthesized using a variety of methods, but one of the most common is the reaction of 4-methoxyphenylacetic acid with 3-methoxy-2-naphthaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
属性
CAS 编号 |
13544-51-9 |
|---|---|
产品名称 |
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
分子式 |
C17H15ClO5 |
分子量 |
334.7 g/mol |
IUPAC 名称 |
3-methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C17H14O5.ClH/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17;/h3-9H,1-2H3,(H-,18,19);1H |
InChI 键 |
XIQIMUVAMJIXOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
规范 SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
同义词 |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




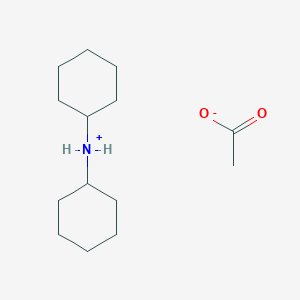
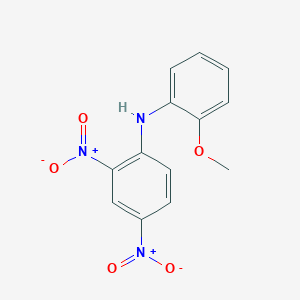
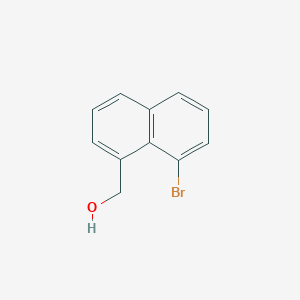

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
